molecular formula C24H16ClN3O4S B12184560 6-(2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

6-(2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B12184560
M. Wt: 477.9 g/mol
InChI Key: PAQUHJAUHMSOLL-UHFFFAOYSA-N
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Description

6-(2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that features a quinazolinone and benzoxazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps:

    Formation of the Quinazolinone Moiety: The quinazolinone core can be synthesized by the reaction of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Benzoxazinone Moiety: The benzoxazinone ring is formed by the cyclization of an appropriate precursor, such as an o-aminophenol derivative.

    Coupling of the Two Moieties: The final step involves coupling the quinazolinone and benzoxazinone moieties through a sulfanylacetyl linker.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and benzoxazinone moieties.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone and benzoxazinone moieties can interact with active sites, potentially inhibiting or modulating their activity. The sulfanylacetyl linker may also play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one: Similar structure but with a different chlorophenyl substitution.

    6-(2-{[3-(3-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one: Similar structure with a bromophenyl group instead of chlorophenyl.

Uniqueness

The unique combination of the quinazolinone and benzoxazinone moieties, along with the specific chlorophenyl substitution, gives 6-(2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H16ClN3O4S

Molecular Weight

477.9 g/mol

IUPAC Name

6-[2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C24H16ClN3O4S/c25-15-4-3-5-16(11-15)28-23(31)17-6-1-2-7-18(17)27-24(28)33-13-20(29)14-8-9-21-19(10-14)26-22(30)12-32-21/h1-11H,12-13H2,(H,26,30)

InChI Key

PAQUHJAUHMSOLL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)Cl

Origin of Product

United States

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